molecular formula C24H23ClN4O3 B11209571 N-(2-chlorophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

N-(2-chlorophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

Cat. No.: B11209571
M. Wt: 450.9 g/mol
InChI Key: PVKIHMQGTXNVRB-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrrolo[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminopyrimidine and a suitable diketone.

    Substitution Reactions: Introduction of the 2-chlorophenyl and 3-methoxypropyl groups can be carried out through nucleophilic substitution reactions.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents or halogenating agents.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their biological activity.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of functional groups in This compound provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H23ClN4O3

Molecular Weight

450.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide

InChI

InChI=1S/C24H23ClN4O3/c1-32-13-7-12-28-16-26-22-18(17-8-3-2-4-9-17)14-29(23(22)24(28)31)15-21(30)27-20-11-6-5-10-19(20)25/h2-6,8-11,14,16H,7,12-13,15H2,1H3,(H,27,30)

InChI Key

PVKIHMQGTXNVRB-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

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